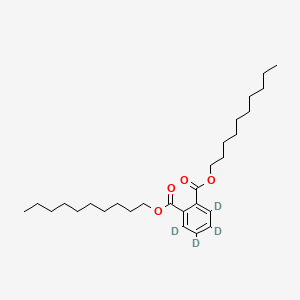

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any interesting or unusual features. It might also include information from spectroscopic analyses, such as NMR, IR, or mass spectrometry.Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as its melting point, boiling point, solubility, and density) and its chemical properties (such as its acidity or basicity, its redox potential, and its reactivity).Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : The compound is used in the preparation of new heterocyclic compounds with expected biological activity .

- Results or Outcomes : The outcomes of these preparations are new heterocyclic compounds. The specific results, including any quantitative data or statistical analyses, are not provided in the source .

-

Scientific Field: Green Chemistry

- Application : Pfizer’s Green Chemistry Program applies green chemistry principles across the life cycle of its products, including the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances .

- Methods of Application : The program integrates green chemistry into research and product development, and retroactively into current Pfizer products where feasible. It uses metrics to benchmark, track, and improve environmental performance .

- Results or Outcomes : The outcomes of this program include reduced waste and conserved energy in chemical processes .

-

Scientific Field: Biochemistry

- Application : One of the primary applications of DCPT in scientific research is protein modification.

- Methods of Application : DCPT reacts with the primary amine groups of amino acid residues, particularly lysine residues, to form stable thiourea linkages.

- Results or Outcomes : The outcome of this application is the modification of proteins through the formation of stable thiourea linkages.

-

Scientific Field: Medicinal Chemistry

- Application : The compound is used in the synthesis of new carbodithioate derivatives .

- Methods of Application : The synthesis is carried out using conventional techniques as well as ultrasound irradiation .

- Results or Outcomes : The outcomes of these syntheses are structurally new carbodithioate derivatives .

-

Scientific Field: Environmental Chemistry

- Application : Pfizer’s Green Chemistry Program applies green chemistry principles across the life cycle of its products, including the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances .

- Methods of Application : The program integrates green chemistry into research and product development, and retroactively into current Pfizer products where feasible. It uses metrics to benchmark, track, and improve environmental performance .

- Results or Outcomes : The outcomes of this program include reduced waste and conserved energy in chemical processes .

-

Scientific Field: Industrial Chemistry

-

Scientific Field: Environmental Chemistry

- Application : Pfizer’s Green Chemistry Program applies green chemistry principles across the life cycle of its products, including the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances .

- Methods of Application : The program integrates green chemistry into research and product development, and retroactively into current Pfizer products where feasible. It uses metrics to benchmark, track, and improve environmental performance .

- Results or Outcomes : The outcomes of this program include reduced waste and conserved energy in chemical processes .

-

Scientific Field: Industrial Chemistry

Safety And Hazards

This would include information about the compound’s toxicity, its health hazards (such as whether it is carcinogenic, mutagenic, or teratogenic), its physical hazards (such as whether it is flammable or explosive), and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of areas for future research, such as potential new applications for the compound, ways to improve its synthesis, or new reactions it might undergo.

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENQRTUPUKKHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651073 | |

| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

CAS RN |

228413-64-7 | |

| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)

![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)

![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)

![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)

![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)

![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)

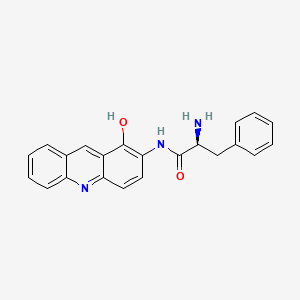

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)